Glycine, N-(ethoxycarbonyl)-

Description

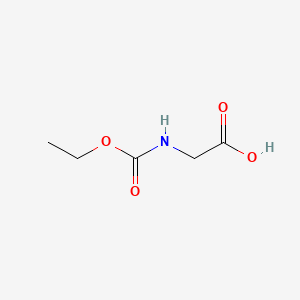

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVSUZHDJGUDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196667 | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4596-51-4 | |

| Record name | Glycine, N-(ethoxycarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbethoxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of N-ethoxycarbonyl glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethoxycarbonyl glycine (also known as N-carbethoxyglycine), a derivative of the simplest proteinogenic amino acid, glycine. While not as commonly employed in contemporary solid-phase peptide synthesis (SPPS) as its Boc or Fmoc-protected counterparts, understanding its synthesis, properties, and reactivity is valuable for specialized applications and for a complete understanding of amino acid protecting group chemistry.

This document details the physicochemical properties, synthesis, spectroscopic characterization, and reactivity of N-ethoxycarbonyl glycine. Due to a lack of readily available, experimentally determined data in the literature for this specific compound, some values have been predicted based on established chemical principles and data from analogous structures.

Physicochemical Properties

N-ethoxycarbonyl glycine is a white solid at room temperature. Its properties are influenced by the presence of the terminal carboxylic acid, the secondary amide (carbamate), and the ethyl ester moiety. The addition of the ethoxycarbonyl group increases the molecule's hydrophobicity compared to glycine, which is expected to decrease its solubility in water and increase its solubility in organic solvents.

Table 1: Physicochemical Properties of N-ethoxycarbonyl glycine

| Property | Value | Source/Method |

| IUPAC Name | 2-(ethoxycarbonylamino)acetic acid | [1] |

| Synonyms | N-Carbethoxyglycine, (Ethoxycarbonyl)glycine | [1] |

| CAS Number | 4596-51-4 | [1] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Melting Point | Not available (Predicted: 85-95 °C) | Predicted based on analogous structures |

| Boiling Point | Not available | - |

| pKa (Carboxylic Acid) | Not available (Predicted: ~3.5) | Predicted based on electronic effects |

| Solubility | Water: Sparingly solubleOrganic Solvents: Soluble in methanol, ethanol, DMSO, DMF | Predicted based on structure |

| XLogP3 | -0.1 | Computed by PubChem[1] |

Synthesis of N-ethoxycarbonyl glycine

The most direct and common method for the synthesis of N-ethoxycarbonyl glycine is the N-acylation of glycine using ethyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. The base neutralizes the hydrochloric acid byproduct and deprotonates the amino group, facilitating its nucleophilic attack on the chloroformate.

Experimental Protocol:

Materials:

-

Glycine

-

Ethyl chloroformate

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

-

Acylation: While maintaining the temperature and stirring vigorously, add ethyl chloroformate (1.1 equivalents) dropwise to the solution. Concurrently, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, followed by stirring at room temperature for an additional 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ethyl chloroformate and other non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of N-ethoxycarbonyl glycine should form.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water, and dry it under a vacuum. If the product oils out or remains in solution, extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Caption: Workflow for the synthesis of N-ethoxycarbonyl glycine.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While specific experimental spectra for N-ethoxycarbonyl glycine are not widely published, the expected signals can be accurately predicted.

¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the ethyl group and the glycine backbone.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

| Protons | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| CH₃ (ethyl) | 3H | Triplet (t) | 1.25 | Aliphatic methyl group coupled to a methylene group. |

| CH₂ (glycine) | 2H | Doublet (d) | 3.95 | Methylene group adjacent to a carboxylic acid and an amide nitrogen. |

| O-CH₂ (ethyl) | 2H | Quartet (q) | 4.15 | Methylene group adjacent to an oxygen and coupled to a methyl group.[2] |

| N-H (amide) | 1H | Broad Singlet (br s) | ~5.2 | Amide proton, often broad due to quadrupole effects and exchange. |

| O-H (acid) | 1H | Broad Singlet (br s) | >10.0 | Carboxylic acid proton, highly deshielded and very broad. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

| CH₃ (ethyl) | ~14.5 | Aliphatic methyl carbon. |

| CH₂ (glycine) | ~42.0 | Methylene carbon alpha to both a carbonyl and a nitrogen. |

| O-CH₂ (ethyl) | ~61.5 | Methylene carbon attached to the carbamate oxygen. |

| C=O (carbamate) | ~157.0 | Carbonyl carbon of the carbamate group.[3] |

| C=O (acid) | ~173.0 | Carbonyl carbon of the carboxylic acid group.[3] |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration | Approx. Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |

| N-H (Amide) | Stretch | 3400 - 3300 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretch | ~1730 | Strong |

| C=O (Carbamate) | Stretch | ~1690 | Strong, Sharp[4][5] |

| N-H (Amide) | Bend | 1550 - 1510 | Medium |

| C-O (Ester/Acid) | Stretch | 1300 - 1100 | Strong |

Reactivity and Applications

The primary role of the ethoxycarbonyl group on glycine is to serve as a protecting group for the nitrogen atom, preventing its participation in unwanted side reactions during chemical synthesis, particularly peptide synthesis.

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group is a carbamate, which is generally more stable than an ester. Its stability and cleavage conditions are key to its utility.

-

Stability: It is stable to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the mildly basic conditions (e.g., piperidine in DMF) used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This makes it, in principle, an orthogonal protecting group.

-

Cleavage (Deprotection): The removal of a simple alkyl carbamate like the ethoxycarbonyl group typically requires harsh conditions that can also cleave peptide bonds, limiting its utility in standard SPPS.

-

Basic Hydrolysis (Saponification): Requires strong bases like concentrated NaOH or KOH, often with heating.

-

Acidic Hydrolysis: Requires strong, concentrated acids like HBr in acetic acid or refluxing HCl.

-

Reductive Cleavage: Can be cleaved using reagents like lithium aluminum hydride (LiAlH₄), which would also reduce the carboxylic acid.[6]

-

The harsh deprotection conditions are a significant drawback and are the primary reason why ethoxycarbonyl protection is less common in modern peptide synthesis compared to the more labile Boc and Fmoc groups.

Application in Peptide Synthesis

While not ideal for iterative SPPS, N-ethoxycarbonyl glycine can be used in solution-phase synthesis or for the preparation of specific di- or tri-peptides where the final deprotection step can be performed under conditions that the product can tolerate.

The general workflow for incorporating an N-protected amino acid into a peptide chain involves two key steps: coupling and deprotection.

References

- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

N-ethoxycarbonyl glycine reaction mechanism

An In-depth Technical Guide on the Reaction Mechanism of N-ethoxycarbonyl glycine

Abstract

N-ethoxycarbonyl glycine, a key derivative of the simplest proteinogenic amino acid, serves as a fundamental building block in modern synthetic chemistry. Its bifunctional nature, featuring a carboxylic acid and a protected amine, makes it an invaluable synthon, particularly in the fields of peptide synthesis and drug development. The ethoxycarbonyl protecting group imparts specific reactivity and stability, enabling chemists to selectively perform reactions at the carboxyl terminus without unintended interference from the highly nucleophilic amino group. This technical guide provides an in-depth exploration of the core reaction mechanisms associated with N-ethoxycarbonyl glycine. We will dissect its synthesis via nucleophilic acyl substitution, elucidate its pivotal role in amide bond formation through carboxyl group activation, detail the mechanism of C-terminus protection via esterification, and discuss the strategies for the eventual cleavage of the ethoxycarbonyl group. Each section is supported by mechanistic diagrams, detailed experimental protocols, and authoritative references to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this versatile molecule's chemistry.

Introduction to N-ethoxycarbonyl Glycine

N-ethoxycarbonyl glycine, also known by its systematic IUPAC name 2-(ethoxycarbonylamino)acetic acid, is a modified amino acid where the nitrogen atom is protected by an ethoxycarbonyl group.[1][] This modification is crucial as it temporarily "masks" the reactivity of the amine, thereby allowing the carboxylic acid group to be the primary site for chemical transformations.[3] This strategy of selective protection is a cornerstone of multi-step organic synthesis, especially in the assembly of complex molecules like peptides and peptidomimetics.[4][5]

Chemical Structure and Physicochemical Properties

The structure combines the glycine backbone with an ethyl carbamate functionality. This structure dictates its physical and chemical behavior in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 2-(ethoxycarbonylamino)acetic acid | [1][] |

| Synonyms | N-Carbethoxyglycine, (Ethoxycarbonyl)glycine | [1] |

| Molecular Formula | C₅H₉NO₄ | [1][6] |

| Molecular Weight | 147.13 g/mol | [1][][6] |

| CAS Number | 4596-51-4 | [1][6] |

Significance in Synthetic Chemistry

The primary utility of N-ethoxycarbonyl glycine stems from its application in peptide synthesis.[] Unprotected amino acids, when reacted, can polymerize in a random, uncontrolled fashion, leading to a mixture of products.[5][8] By protecting the N-terminus, N-ethoxycarbonyl glycine can be selectively coupled with another amino acid (or peptide chain) at its C-terminus, ensuring a defined sequence. This controlled, stepwise approach is fundamental to constructing biologically active peptides and other amide-containing pharmaceutical agents.[9]

Synthesis of N-ethoxycarbonyl Glycine: The Acylation Pathway

The most common and direct method for synthesizing N-ethoxycarbonyl glycine is through the acylation of glycine's amino group using ethyl chloroformate. This reaction is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[10][11]

Reaction Mechanism

The reaction proceeds via a well-established two-step mechanism. The lone pair of electrons on the nitrogen atom of the glycine amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate.[10] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable carbamate linkage. A base, such as sodium hydroxide or sodium bicarbonate, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the N-protection of glycine.

-

Preparation : Dissolve glycine (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Addition : Add ethyl chloroformate (1.1 eq) dropwise to the cold solution, ensuring the temperature does not rise above 5 °C. The simultaneous addition of aqueous sodium hydroxide may be required to maintain a basic pH.[11]

-

Reaction : After the addition is complete, allow the mixture to stir for 1-2 hours while warming to room temperature.

-

Work-up : Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ethyl chloroformate.

-

Isolation : Carefully acidify the aqueous layer with concentrated HCl to a pH of ~1-2 while cooling in an ice bath. The product will precipitate as a white solid.

-

Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for higher purity.

Core Reactivity: Amide Bond (Peptide) Formation

The defining reaction of N-ethoxycarbonyl glycine is its participation in amide bond formation. To achieve this, the carboxylic acid must be "activated" to make it a more potent acylating agent, capable of reacting with the amine of another amino acid.[3][8]

Mechanism of Action: Dicyclohexylcarbodiimide (DCC) Coupling

Dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent used to facilitate amide bond formation.[3] The mechanism involves two key stages:

-

Activation : The carboxylate oxygen of N-ethoxycarbonyl glycine attacks one of the sp-hybridized carbons of DCC. A proton transfer follows, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is a powerful acylating agent.

-

Coupling : The free amino group of a second amino acid (typically as an ester to protect its own carboxyl group) acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. This forms a new tetrahedral intermediate which subsequently collapses to yield the desired dipeptide and the insoluble byproduct, dicyclohexylurea (DCU).

References

- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (Ethoxycarbonyl)glycine | 4596-51-4 | EAA59651 | Biosynth [biosynth.com]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Solubility of Glycine, N-(ethoxycarbonyl)- in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Glycine, N-(ethoxycarbonyl)-, also known as N-Carbethoxyglycine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, factors influencing solubility, and a detailed experimental protocol for its determination. This information is critical for applications in peptide synthesis, drug formulation, and other areas of chemical research where this compound is utilized.

Introduction to Glycine, N-(ethoxycarbonyl)-

Glycine, N-(ethoxycarbonyl)- is a derivative of the amino acid glycine where the amino group is protected by an ethoxycarbonyl group. This modification significantly alters the physicochemical properties of the parent glycine molecule, particularly its solubility. While glycine is highly soluble in water and poorly soluble in most organic solvents, the introduction of the ethoxycarbonyl group increases its lipophilicity, thereby enhancing its solubility in organic media. This characteristic is crucial for its use in organic synthesis, particularly in peptide chemistry where reactions are often carried out in non-aqueous solvents.

Qualitative Solubility Profile

Based on general principles of organic chemistry and the behavior of similar N-protected amino acids, a qualitative solubility profile for Glycine, N-(ethoxycarbonyl)- can be inferred. The presence of the polar carboxylic acid group and the moderately polar urethane linkage, combined with the nonpolar ethyl group, results in solubility in a range of organic solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | The carboxylic acid and urethane groups can form hydrogen bonds with the solvent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents can effectively solvate the polar functional groups of the molecule. DMF is a particularly good solvent for many N-protected amino acids.[1] |

| Ester Solvents | Ethyl acetate | Moderate | The ester functionality of the solvent can interact with the polar groups of the solute, but the overall polarity is lower than that of alcohols or aprotic polar solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are less polar and are better suited for less polar compounds. The solubility will depend on the balance between the polar and nonpolar parts of the molecule. |

| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents have low polarity and are generally poor solvents for compounds with strong hydrogen bonding capabilities like carboxylic acids. |

| Nonpolar Solvents | Hexane, Toluene | Very Low / Insoluble | The significant polarity of the carboxylic acid and urethane groups prevents dissolution in nonpolar solvents. |

Factors Influencing Solubility

The solubility of Glycine, N-(ethoxycarbonyl)- in a given organic solvent is influenced by several factors:

-

Polarity of the Solvent: As a polar molecule, Glycine, N-(ethoxycarbonyl)- will exhibit greater solubility in polar solvents that can effectively solvate its carboxylic acid and urethane functional groups. The principle of "like dissolves like" is the primary determinant of its solubility.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact solubility. Protic solvents like alcohols can both donate and accept hydrogen bonds, leading to strong interactions with the solute.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Presence of Other Solutes: The presence of acids, bases, or salts can alter the solubility by reacting with the carboxylic acid group to form a more soluble salt. For instance, in a basic organic solvent, Glycine, N-(ethoxycarbonyl)- can be deprotonated to form a carboxylate salt, which may have different solubility characteristics.

Factors influencing the solubility of Glycine, N-(ethoxycarbonyl)-.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of Glycine, N-(ethoxycarbonyl)- in an organic solvent.

4.1. Materials and Equipment

-

Glycine, N-(ethoxycarbonyl)- (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or test tubes with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

4.2. Experimental Workflow

Workflow for gravimetric solubility determination.

4.3. Detailed Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Glycine, N-(ethoxycarbonyl)- to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue heating until a constant weight of the dried residue is achieved.

-

-

Mass Determination and Calculation:

-

Allow the container with the dried solute to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the residue on an analytical balance.

-

The mass of the dissolved solute is the final mass of the container and residue minus the initial mass of the empty container.

-

The solubility can then be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

-

Conclusion

References

Spectroscopic and Spectrometric Characterization of N-ethoxycarbonyl glycine: A Technical Guide

Introduction

N-ethoxycarbonyl glycine, a derivative of the simplest amino acid, glycine, serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its N-ethoxycarbonyl protecting group offers a balance of stability and ease of removal, making it a versatile intermediate. A thorough understanding of its spectroscopic and spectrometric properties is paramount for researchers to ensure its purity, confirm its identity, and monitor its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-ethoxycarbonyl glycine, along with detailed experimental protocols for obtaining such data.

Data Presentation

The spectroscopic and spectrometric data for N-ethoxycarbonyl glycine (C₅H₉NO₄, Molar Mass: 147.13 g/mol ) are summarized in the tables below.[1] It is important to note that while some of this data is derived from experimental values for closely related compounds, other values are based on computational predictions due to the limited availability of a complete experimental dataset for this specific molecule in published literature.

Table 1: ¹H NMR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.95 | Doublet | 2H | -NH-CH₂ -COOH |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~5.50 | Broad Singlet | 1H | -NH - |

| ~10.50 | Broad Singlet | 1H | -COOH |

Solvent: CDCl₃. The chemical shifts are approximate and based on typical values for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data for N-ethoxycarbonyl glycine

| Chemical Shift (δ) ppm | Assignment |

| 14.4 | -O-CH₂-CH₃ |

| 43.5 | -NH-CH₂ -COOH |

| 61.5 | -O-CH₂ -CH₃ |

| 156.8 | -NH-C =O |

| 173.0 | -C OOH |

This data is based on a computed spectrum.[1] Solvent: Not specified.

Table 3: IR Spectroscopic Data for N-ethoxycarbonyl glycine (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1530 | Medium | N-H bend (Amide II) |

| ~1220 | Strong | C-O stretch (Ester and Carboxylic Acid) |

The peak positions are approximate and based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for N-ethoxycarbonyl glycine

| m/z | Interpretation |

| 148.0604 | [M+H]⁺ (Calculated for C₅H₁₀NO₄⁺) |

| 147.0532 | [M]⁺ (Exact Mass)[1] |

| 102.0449 | [M - COOH]⁺ |

| 74.0238 | [M - CO₂Et]⁺ |

Fragmentation patterns are predicted based on the analysis of similar N-protected amino acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of N-protected amino acids.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of dry N-ethoxycarbonyl glycine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O)). The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16 to 64 scans for good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are usually required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid N-ethoxycarbonyl glycine sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

-

Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of N-ethoxycarbonyl glycine (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Set the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.

-

Acquire the mass spectrum in the positive or negative ion mode. For N-ethoxycarbonyl glycine, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), the parent ion of interest is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Mandatory Visualization

Caption: General experimental workflow for the spectroscopic and spectrometric analysis of N-ethoxycarbonyl glycine.

References

Thermal Stability of Glycine, N-(ethoxycarbonyl)-: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of Glycine, N-(ethoxycarbonyl)- is presented below. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C5H9NO4 | PubChem[1] |

| Molecular Weight | 147.13 g/mol | PubChem[1] |

| CAS Number | 4596-51-4 | PubChem[1] |

| Appearance | White solid (predicted) | General chemical knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in water (predicted) | General chemical knowledge |

Predicted Thermal Decomposition Profile

Based on the thermal decomposition studies of glycine and related N-protected amino acids, the thermal degradation of Glycine, N-(ethoxycarbonyl)- is anticipated to proceed through several potential pathways. The primary decomposition is likely initiated by the cleavage of the urethane linkage, the ester group, or decarboxylation.

The thermal decomposition of unprotected glycine occurs at approximately 250°C, yielding products such as water and ammonia.[2][3] The presence of the N-ethoxycarbonyl group is expected to influence the decomposition temperature and mechanism. The urethane moiety may decompose to yield ethanol, carbon dioxide, and the corresponding amine or isocyanate, while the carboxylic acid group can undergo decarboxylation.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of Glycine, N-(ethoxycarbonyl)-, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] This technique is invaluable for determining decomposition temperatures, residual mass, and elucidating the kinetics of degradation.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of Glycine, N-(ethoxycarbonyl)- into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Glycine, N-(ethoxycarbonyl)- into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting or decomposition, while exothermic peaks can indicate crystallization or certain decomposition processes. The peak onset temperature and the integrated peak area provide information about the transition temperature and enthalpy, respectively.

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Summary of TGA Data

| Parameter | Predicted Value/Range |

| Onset Decomposition Temperature (T_onset) | 150 - 250 °C |

| Temperature of Maximum Decomposition Rate (T_max) | 180 - 280 °C |

| Residual Mass at 600°C | < 5% |

Table 2: Summary of DSC Data

| Parameter | Predicted Value/Range |

| Melting Point (T_m) | To be determined |

| Enthalpy of Fusion (ΔH_fus) | To be determined |

| Decomposition Temperature (T_d) | 150 - 250 °C |

| Enthalpy of Decomposition (ΔH_d) | To be determined |

Visualizations

Experimental Workflow

The logical flow of experiments to determine the thermal stability of Glycine, N-(ethoxycarbonyl)- is depicted below.

Caption: Experimental workflow for determining thermal stability.

Potential Decomposition Pathway

A generalized schematic of a potential thermal decomposition pathway for Glycine, N-(ethoxycarbonyl)- is shown below. This represents a plausible, yet hypothetical, mechanism.

Caption: A potential thermal decomposition pathway.

Conclusion

The thermal stability of Glycine, N-(ethoxycarbonyl)- is a crucial characteristic that requires empirical determination for its safe handling, storage, and application. While specific experimental data is currently limited, the established techniques of TGA and DSC provide a robust framework for a comprehensive evaluation. The protocols and predictive insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical sciences to design and execute studies to ascertain the thermal properties of this and structurally related molecules. The generation of precise experimental data will be instrumental in furthering the understanding and application of N-ethoxycarbonylglycine.

References

- 1. Glycine, N-(ethoxycarbonyl)- | C5H9NO4 | CID 96472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. tainstruments.com [tainstruments.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eng.uc.edu [eng.uc.edu]

- 9. youtube.com [youtube.com]

discovery and history of N-protected glycine derivatives

An In-depth Technical Guide to the Discovery and History of N-Protected Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to chemically synthesize peptides with a defined sequence is a cornerstone of modern biochemistry, pharmacology, and drug development. This capability was unlocked by the development of methods to temporarily block, or "protect," the reactive amino group of amino acids, preventing uncontrolled polymerization. Glycine, as the simplest amino acid, has been a fundamental building block in the development of these techniques. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with N-protected glycine derivatives, focusing on the three most significant protecting groups: the carbobenzoxy (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

A Brief History of Peptide Synthesis

The journey to control peptide synthesis was a multi-decade endeavor built upon the foundational work of several pioneering chemists. The timeline below highlights the key milestones in the development of N-protected amino acids and their application in peptide synthesis.

Caption: A timeline of key discoveries in N-protected glycine derivatives.

The pioneering work of these scientists transformed peptide synthesis from a complex art into a systematic and reproducible science, enabling the production of complex peptides for research and therapeutic use.

The Carbobenzoxy (Cbz) Group: The Dawn of a New Era

Introduced in 1932 by Max Bergmann and Leonidas Zervas, the carbobenzoxy (Cbz or Z) group was the first widely adopted, readily cleavable N-protecting group, revolutionizing peptide synthesis.[1][2] Its stability under peptide coupling conditions and its facile removal by catalytic hydrogenolysis provided the first truly practical method for the stepwise synthesis of peptides.[1]

Synthesis of N-Cbz-Glycine

The standard method for the synthesis of Cbz-glycine is the Schotten-Baumann reaction, where glycine is treated with benzyl chloroformate under basic conditions.

Caption: Experimental workflow for the synthesis of N-Cbz-Glycine.

Experimental Protocol

-

Dissolution: Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reaction: While maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (1.1-1.2 eq) and a 4 M aqueous NaOH solution dropwise over 30 minutes.

-

Stirring: Stir the mixture for an additional 10 minutes at 0°C, and then allow it to warm to room temperature.

-

Work-up: Extract the aqueous solution with diethyl ether to remove unreacted benzyl chloroformate. The Cbz-glycine remains in the aqueous layer.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.

-

Isolation: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

The tert-Butoxycarbonyl (Boc) Group: A Major Advance for Solid-Phase Synthesis

The tert-butoxycarbonyl (Boc) protecting group, introduced in 1957, offered a significant advantage over the Cbz group due to its lability under mild acidic conditions.[3] This orthogonality to the base-labile and hydrogenolysis-labile protecting groups was crucial for the development of Bruce Merrifield's Solid-Phase Peptide Synthesis (SPPS).[4]

Synthesis of N-Boc-Glycine

N-Boc-glycine is typically synthesized by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Caption: Experimental workflow for the synthesis of N-Boc-Glycine.

Experimental Protocol

-

Dissolution: Dissolve glycine (1.0 eq) in an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to achieve an alkaline pH.

-

Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in portions to the glycine solution while stirring vigorously. Maintain the temperature between 20-30°C.

-

Stirring: Continue stirring at room temperature for 8-20 hours.[4]

-

Work-up: Extract the reaction mixture with a nonpolar solvent like n-hexane to remove unreacted (Boc)₂O.[4]

-

Acidification: Cool the aqueous layer and carefully acidify to pH 3 with 6M HCl.

-

Extraction: Extract the product from the acidified aqueous layer with an organic solvent such as dioxane or ethyl acetate.[4]

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: Crystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Boc-glycine.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Modern Standard

Developed in 1970 by Carpino and Han, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the protecting group of choice for modern SPPS.[5] Its key advantage is its lability to mild bases, such as piperidine, while being stable to the acidic conditions used to cleave the completed peptide from most resins. This orthogonality allows for a very clean and efficient synthesis process.

Synthesis of N-Fmoc-Glycine

The synthesis of N-Fmoc-glycine is typically achieved by reacting glycine with an Fmoc-donating reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6]

Caption: Experimental workflow for the synthesis of N-Fmoc-Glycine.

Experimental Protocol

-

Dissolution of Glycine: Dissolve glycine (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

-

Preparation of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.

-

Reaction: While maintaining the temperature at around 20-30°C, add the Fmoc-OSu solution dropwise to the glycine solution over 30 minutes.

-

Stirring: Stir the reaction mixture for 2-4 hours at room temperature.

-

Work-up: Dilute the reaction mixture with water and extract with a nonpolar solvent like toluene to remove impurities.

-

Acidification: Acidify the aqueous layer with concentrated HCl to a pH of 2.

-

Extraction: Extract the precipitated product with ethyl acetate.

-

Isolation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Fmoc-glycine as a white solid.

Quantitative Data and Characterization

The following tables summarize key quantitative data for the three major N-protected glycine derivatives. This information is crucial for reaction planning, characterization, and quality control.

Table 1: Synthesis and Physicochemical Properties

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| N-Cbz-Glycine | C₁₀H₁₁NO₄ | 209.20 | 80-95 | 117-122[7][8] |

| N-Boc-Glycine | C₇H₁₃NO₄ | 175.18 | 90-99 | 86-92[3][9] |

| N-Fmoc-Glycine | C₁₇H₁₅NO₄ | 297.31 | 90-95 | 174-178[6][10] |

Table 2: Spectroscopic Data for Characterization

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| N-Cbz-Glycine | ~3.8 (s, 2H, α-CH₂), ~5.1 (s, 2H, benzyl-CH₂), ~7.3 (m, 5H, Ar-H), ~10.5 (br s, 1H, COOH) | ~43 (α-CH₂), ~67 (benzyl-CH₂), ~128 (Ar-C), ~136 (Ar-C), ~157 (C=O, carbamate), ~172 (C=O, acid) | ~3300 (O-H), ~1715 (C=O, acid), ~1690 (C=O, carbamate) |

| N-Boc-Glycine | ~1.4 (s, 9H, t-butyl), ~3.7 (d, 2H, α-CH₂), ~5.0 (br s, 1H, NH), ~10.0 (br s, 1H, COOH) | ~28 (t-butyl CH₃), ~43 (α-CH₂), ~80 (t-butyl C), ~156 (C=O, carbamate), ~173 (C=O, acid) | ~3350 (N-H), ~2980 (C-H), ~1740 (C=O, acid), ~1690 (C=O, carbamate) |

| N-Fmoc-Glycine | ~3.8 (d, 2H, α-CH₂), ~4.2 (t, 1H, fluorenyl-CH), ~4.4 (d, 2H, CH₂-O), ~7.2-7.8 (m, 8H, Ar-H), ~12.7 (br s, 1H, COOH) | ~43 (α-CH₂), ~47 (fluorenyl-CH), ~66 (CH₂-O), ~120, 125, 127, 128 (Ar-C), ~141, 144 (Ar-C), ~157 (C=O, carbamate), ~172 (C=O, acid) | ~3300 (O-H), ~1720 (C=O, acid), ~1690 (C=O, carbamate) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Biological Context and Signaling Pathways

While N-protected glycine derivatives are primarily synthetic intermediates, the peptides and proteins synthesized using these building blocks are central to a vast array of biological signaling pathways. These peptides often act as hormones or neurotransmitters, initiating cellular responses by binding to specific receptors on the cell surface.

Two major classes of receptors for peptide hormones are G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that, upon binding to a peptide ligand, activate intracellular G-proteins.[11] This initiates a cascade of events, often involving the production of second messengers like cyclic AMP (cAMP), which in turn activate protein kinases that phosphorylate target proteins, leading to a cellular response.[12]

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are another major class of cell surface receptors that are activated by the binding of peptide growth factors and hormones.[13] Ligand binding causes the receptors to dimerize and autophosphorylate on tyrosine residues.[14] These phosphorylated tyrosines then serve as docking sites for intracellular signaling proteins, which in turn activate downstream signaling cascades, such as the MAP kinase pathway, ultimately leading to changes in gene expression and cell proliferation.[15]

Conclusion

The development of N-protected glycine derivatives has been a pivotal achievement in the history of chemistry, enabling the rational synthesis of peptides and revolutionizing our ability to study and manipulate biological systems. The Cbz, Boc, and Fmoc protecting groups each represent a significant conceptual advance, providing chemists with a versatile toolkit for the construction of complex biomolecules. A thorough understanding of the history, synthesis, and chemical properties of these fundamental building blocks is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry. The continued application of these foundational principles will undoubtedly lead to the development of new peptide-based therapeutics and a deeper understanding of the intricate signaling pathways that govern life.

References

- 1. chembk.com [chembk.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 6. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. rvrlabs.com [rvrlabs.com]

- 10. FMOC-GLY-OH CAS 29022-11-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]

- 15. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

Theoretical Calculations on the Conformation of N-Acyl Glycine Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the theoretical calculations used to determine the conformational landscape of N-acyl glycine derivatives. Due to a lack of specific in-depth theoretical studies on N-ethoxycarbonyl glycine, this document focuses on its close structural analog, N-acetylglycine, to provide a representative understanding of the conformational preferences and the computational methodologies employed in their study. N-acetylglycine serves as an excellent model system, simulating the peptide bond environment of a glycine residue.

Introduction

The three-dimensional structure of molecules is fundamental to their function. For flexible molecules such as N-acyl glycine derivatives, which are building blocks in peptide and protein structures, understanding the accessible conformations is crucial for drug design and molecular modeling. Theoretical calculations, particularly quantum chemical methods, provide powerful tools to explore the potential energy surface and identify stable conformers. This guide outlines the key findings and methodologies from computational studies on N-acetylglycine, offering insights that are largely applicable to N-ethoxycarbonyl glycine.

Data Presentation: Conformational Analysis of N-Acetylglycine

Theoretical studies on N-acetylglycine have revealed a small number of stable conformations in the gas phase. The relative energies and key characteristics of these conformers, as determined by computational methods, are summarized below. It is noteworthy that, in contrast to what might be intuitively expected, most of the stable conformers are not stabilized by intramolecular hydrogen bonds.

| Conformer | Relative Energy (kcal/mol) | Intramolecular Hydrogen Bond | Computational Method |

| NAG1 | 0.00 | No | MP2/6-31++G |

| NAG2 | > 0 | No | MP2/6-31++G |

| NAG3 | > 0 | No | MP2/6-31++G |

| NAG4 | > 0 | Yes | MP2/6-31++G |

Note: The exact relative energies for NAG2, NAG3, and NAG4 were not specified in the readily available abstracts, but they are higher than the global minimum NAG1. Only one of the four stable conformations was found to possess an intramolecular hydrogen bond and had a low abundance at the studied temperature[1].

For more complex glycine-containing peptides, such as N-acetyl–glycine–glycine–N′-methylamide, a significantly larger number of minima (31) were identified at the B3LYP/6-31G* level of theory, including several β-turn structures[2]. This highlights how the conformational landscape expands with increasing chain length.

Experimental Protocols: Computational Methodology

The conformational analysis of N-acetylglycine and related compounds typically involves a multi-step computational protocol to ensure a thorough exploration of the potential energy surface and accurate calculation of relative energies.

1. Initial Conformational Search:

-

A broad search for possible conformations is performed. This can be achieved through systematic scanning of rotatable bonds or using molecular mechanics or semi-empirical methods, which are computationally less expensive.

2. Quantum Mechanical Optimization:

-

The structures obtained from the initial search are then optimized at a higher level of theory. A common choice is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), which accounts for electron correlation.

-

A basis set of sufficient size and flexibility is crucial. For N-acetylglycine, the MP2/6-31++G** level of theory was employed, indicating the use of diffuse and polarization functions to accurately describe non-covalent interactions and electron distribution[1][3].

3. Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

-

These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are important for obtaining accurate relative free energies of the conformers.

4. Validation with Experimental Data:

-

The theoretical findings can be validated by comparing calculated properties with experimental data. In the case of N-acetylglycine, matrix-isolation FT-IR spectroscopy was used to experimentally identify the different conformers in an argon matrix, and the experimental results were in good agreement with the theoretical predictions[1].

Mandatory Visualization: Computational Workflow

The logical flow of a theoretical conformational analysis can be visualized as follows:

Conclusion

The theoretical investigation of N-acetylglycine provides a solid framework for understanding the conformational preferences of N-ethoxycarbonyl glycine and other N-acyl glycine derivatives. The computational workflows and methodologies described herein are standard practices in the field and offer a reliable means of characterizing the conformational space of flexible molecules. The findings for N-acetylglycine suggest that N-ethoxycarbonyl glycine likely also has a limited number of low-energy conformers in the gas phase, with non-hydrogen-bonded structures being predominant. The additional flexibility of the ethoxy group in N-ethoxycarbonyl glycine may lead to a slightly more complex conformational landscape compared to N-acetylglycine, which could be a subject for future focused computational studies.

References

The Multifaceted Potential of N-Ethoxycarbonyl Glycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethoxycarbonyl glycine derivatives represent a versatile class of compounds with a growing number of applications across various scientific disciplines, particularly in drug discovery and development. The presence of the ethoxycarbonyl group on the nitrogen atom of the glycine backbone imparts unique physicochemical properties that influence their biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of N-ethoxycarbonyl glycine derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and use, and visualizing relevant biological pathways and workflows.

Core Applications and Mechanisms of Action

N-ethoxycarbonyl glycine and its derivatives have demonstrated utility in several key areas:

-

Enzyme Inhibition: These compounds have been investigated as inhibitors of various enzymes, playing crucial roles in different pathological conditions.

-

Peptide Synthesis: N-protected glycine derivatives are fundamental building blocks in the solid-phase synthesis of peptides and peptidomimetics, including those with post-translational modifications.

-

Neuroprotection: Certain derivatives have shown potential as neuroprotective agents, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.

-

Glycine Transport Inhibition: N-substituted glycine derivatives are being explored as inhibitors of glycine transporters, which are implicated in various neurological and pain-related disorders.

The subsequent sections will delve into the specifics of these applications, presenting quantitative data and relevant experimental details.

Quantitative Data Summary

The following tables summarize the available quantitative data for various N-ethoxycarbonyl glycine derivatives and related N-substituted glycine compounds, highlighting their potency and efficacy in different biological assays.

Table 1: Inhibition of Factor D by N-Substituted Glycine Derivatives

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| N-Substituted Glycine Derivatives | Factor D | Esterolytic Assay | < 1 | |

| Optimized (S)-proline series analog | Factor D | Esterolytic Assay | 0.006 | |

| Optimized (S)-proline series analog | Factor D | MAC Complex Formation Assay | 0.05 | [1] |

Table 2: Inhibition of Glycine Transporter 2 (GlyT2) by N-Acyl Amino Acids

| Compound | Target | IC50 (nM) | % Max Inhibition | Reference |

| Oleoyl-d-lysine | GlyT2 | 25.5 | 71-95 | [2] |

| N-acyl amino acid with l-Ala | GlyT2 | > 1000 | - | [2] |

| N-acyl amino acid with l-Val | GlyT2 | > 1000 | - | [2] |

| N-acyl amino acid with l-Leu | GlyT2 | 143 | - | [2] |

Table 3: Cytotoxicity of Aliphatic N-Substituted Glycine Derivatives

| Compound | Cell Line | Timepoint | IC50 (µM) | Reference |

| Propylglycine | Human foreskin fibroblast (HFF) | 48 h | > 300 | [3][4] |

| 2-Aminoheptyl glycine | Human foreskin fibroblast (HFF) | 48 h | 127 | [3][4] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and application of N-ethoxycarbonyl glycine derivatives, focusing on their use as building blocks in peptide synthesis.

Protocol 1: Synthesis of N-Boc-N-(2-(tritylthio)ethoxy)glycine for Peptide Ubiquitination[5]

This protocol outlines the multi-step synthesis of a protected N-ethoxycarbonyl glycine derivative used as a building block for incorporating ubiquitin into peptides.

Step 1: Synthesis of tert-Butyl 2-(Tritylthio)ethoxycarbamate

-

O-(2-(Tritylthio)ethyl)hydroxylamine is reacted with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane to protect the aminooxy group with a Boc group.

Step 2: Synthesis of Methyl N-(tert-Butoxycarbonyl)-N-(2-(tritylthio)ethoxy)glycinate

-

The product from Step 1 is dissolved in anhydrous DMF and added to a suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere.

-

The resulting mixture is cooled, and methyl 2-bromoacetate is added dropwise.

Step 3: Synthesis of N-(tert-Butoxycarbonyl)-N-(2-(tritylthio)ethoxy)glycine

-

The methyl ester from Step 2 is saponified using trimethyltin hydroxide in a solvent like 1,2-dichloroethane under reflux.

-

The final product is purified after filtration and concentration.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Ubiquitinated Peptides[5]

This protocol describes the general workflow for incorporating the synthesized building block into a peptide chain using Fmoc-based solid-phase synthesis.

Workflow:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is used as the solid support.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

-

Incorporation of the Glycine Derivative:

-

For site-specific ubiquitination, the side-chain protecting group of a lysine residue (e.g., Mtt) is selectively removed.

-

The synthesized N-Boc-N-(2-(tritylthio)ethoxy)glycine is then coupled to the deprotected lysine side chain using a coupling agent like HATU.

-

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

-

Purification: The crude peptide is purified using techniques like reverse-phase HPLC.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant biological pathway.

Caption: Experimental workflow for the synthesis of a protected N-ethoxycarbonyl glycine derivative and its incorporation into a peptide via solid-phase synthesis.

Caption: A simplified diagram illustrating the role of glycine in inhibiting NINJ1-mediated plasma membrane rupture, a key event in certain forms of regulated cell death.

Future Directions and Conclusion

The field of N-ethoxycarbonyl glycine derivatives is ripe for further exploration. While significant progress has been made in their application as enzyme inhibitors and tools for peptide synthesis, several areas warrant further investigation. Specifically, detailed pharmacokinetic and pharmacodynamic studies are needed for many of the promising derivatives to assess their potential as clinical candidates. Furthermore, a deeper understanding of their engagement with specific cellular signaling pathways will be crucial for elucidating their mechanisms of action and identifying new therapeutic targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glycine, N-(ethoxycarbonyl)- (CAS: 4596-51-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological relevance of Glycine, N-(ethoxycarbonyl)-, also known as N-(Ethoxycarbonyl)glycine. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties

Glycine, N-(ethoxycarbonyl)- is a derivative of the amino acid glycine, featuring an ethoxycarbonyl group attached to the nitrogen atom. This modification alters its chemical properties and makes it a useful building block in organic synthesis.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for Glycine, N-(ethoxycarbonyl)-.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C5H9NO4 |

| Molecular Weight | 147.13 g/mol |

| CAS Number | 4596-51-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-88 °C |

| Boiling Point | 275.9±23.0 °C (Predicted) |

| Density | 1.259±0.06 g/cm3 (Predicted) |

| pKa | 3.56±0.10 (Predicted) |

| LogP | 0.2 (Predicted) |

Table 2: Spectral Data Summary

| Technique | Key Features |

| ¹H NMR | Expected signals for ethyl group (triplet and quartet), methylene group (singlet or doublet), and N-H proton. |

| ¹³C NMR | Expected signals for carbonyl carbons, methylene carbon, and ethyl group carbons. |

| Infrared (IR) | Characteristic absorptions for N-H, C=O (ester and carboxylic acid), and C-O bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Glycine, N-(ethoxycarbonyl)- are crucial for its application in research.

Synthesis of Santacruzamate A Analogues using N-(Ethoxycarbonyl)glycine

A key application of Glycine, N-(ethoxycarbonyl)- is in the synthesis of bioactive molecules. The following protocol is adapted from a procedure for the synthesis of oxygenated analogues of Santacruzamate A, a histone deacetylase (HDAC) inhibitor.[1]

Materials:

-

N-(Ethoxycarbonyl)glycine

-

N-phenethyl acetoacetamide

-

Boc-monoprotected ethylenediamine

-

N-methylmorpholine (NMM)

-

Ethyl chloroformate

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Trifluoroacetic acid (TFA)

-

Aqueous sodium acetate (CH3COONa)

Procedure:

-

Formation of the Enaminoamide:

-

Condense N-phenethyl acetoacetamide with Boc-monoprotected ethylenediamine in CH2Cl2 in the presence of Na2SO4.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter and concentrate the solution to obtain the enaminoamide intermediate.

-

-

Formation of the Mixed Carbonic Anhydride:

-

Dissolve N-(Ethoxycarbonyl)glycine (1 mmol) in CH2Cl2 (5 mL).

-

Add N-methylmorpholine (1 mmol, 0.11 mL) to the solution.

-

Cool the solution in an ice bath.

-

Add ethyl chloroformate (1 mmol, 0.1 mL) and stir the mixture for 5 minutes.

-

-

Coupling Reaction:

-

To the mixed carbonic anhydride solution, add a solution of the enaminoamide (1 mmol) and DMAP (0.2 mmol) in CH2Cl2 (10 mL) in one portion.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

-

Boc-Deprotection and Final Product Formation:

-

Treat the resulting intermediate with TFA for 5 minutes at room temperature.

-

Neutralize with aqueous CH3COONa and stir for 2 hours at room temperature to yield the final product.

-

General Analytical Protocols

While specific instrumental parameters may vary, the following outlines general procedures for the analysis of Glycine, N-(ethoxycarbonyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

-

Analysis: Record the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. Analyze the resulting mass-to-charge ratio (m/z) spectrum.

Potential Biological Roles and Signaling

While "Glycine, N-(ethoxycarbonyl)-" itself is primarily a synthetic intermediate, the broader class of N-acyl amino acids (NAAs) has been recognized as endogenous signaling molecules.[2][3][4]

NAAs are involved in a variety of physiological processes and can modulate the activity of membrane proteins such as G-protein coupled receptors (GPCRs) and ion channels.[3][4] The ethoxycarbonyl group, while not a long-chain fatty acid, modifies the polarity and reactivity of the glycine molecule, making it a useful tool in the design of bioactive compounds. In drug development, the ethoxycarbonyl group can serve as a protecting group or an activating group in synthetic reactions.[5]

The use of N-(ethoxycarbonyl)glycine in the synthesis of HDAC inhibitors like Santacruzamate A analogues highlights its role in creating molecules that target specific biological pathways.[1] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy.

Visualizations

Experimental Workflow: Synthesis of Santacruzamate A Analogue

The following diagram illustrates the key steps in the synthesis of a Santacruzamate A analogue using N-(ethoxycarbonyl)glycine.

Caption: Synthetic workflow for a Santacruzamate A analogue.

Generalized N-Acyl Amino Acid Signaling Pathway

This diagram illustrates a generalized signaling pathway that N-acyl amino acids may be involved in, based on their known interactions with cell surface receptors.

Caption: Generalized GPCR signaling pathway for N-acyl amino acids.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

chemical reactivity of the ethoxycarbonyl group on glycine

An In-depth Technical Guide on the Chemical Reactivity of the Ethoxycarbonyl Group on Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethoxycarbonyl group, when attached to the amino acid glycine, imparts a versatile set of chemical reactivities that are fundamental to organic synthesis, medicinal chemistry, and drug development. This guide provides a comprehensive examination of the chemical behavior of this functional group, whether it is protecting the N-terminus as an N-ethoxycarbonyl moiety or esterifying the C-terminus as an ethyl ester. We will delve into its principal reactions, including hydrolysis, amidation, reduction, and its crucial role as a protecting group. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding and application in research and development.

Core Chemical Reactivity

The ethoxycarbonyl group (–COOEt) is an ester functionality that significantly influences the reactivity of the glycine molecule. Its chemical behavior is primarily centered around the electrophilic nature of the carbonyl carbon. This allows for a range of nucleophilic acyl substitution reactions. Furthermore, when attached to the nitrogen atom of glycine (N-ethoxycarbonylglycine), it serves as a crucial urethane-type protecting group in peptide synthesis. When present as an ester at the C-terminus (ethyl glycinate), it allows for reactions at the free amino group while protecting the carboxylic acid.

The primary reactions involving the ethoxycarbonyl group on glycine are:

-

Hydrolysis: The ester is cleaved by water, typically under acidic or basic conditions, to yield a carboxylic acid.

-

Amidation: The ester reacts with amines to form amides. This is the cornerstone of peptide bond formation.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents.

-

Protecting Group Chemistry: The N-ethoxycarbonyl group provides protection for the amino group, exhibiting stability under certain conditions and allowing for selective deprotection under others. It is particularly useful in methodologies like the N-acyl-Pictet–Spengler reaction for synthesizing complex alkaloids.[1]

The following diagram illustrates the primary reactivity pathways.

Quantitative Data on Key Reactions

The efficiency of reactions involving the ethoxycarbonyl group on glycine derivatives is highly dependent on the specific substrates, reagents, and conditions employed. The following tables summarize quantitative data from various synthetic applications.

Table 1: Synthesis of Ethyl Glycinate Derivatives

This table outlines common methods for synthesizing ethyl glycinate, typically in its hydrochloride salt form, which protects the amine group during esterification.

| Reaction Type | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |

| Fischer Esterification | Glycine, Ethanol, conc. HCl | Reflux, 15 h | 96.5 | 188.2 | [2] |

| Fischer Esterification | Glycine, Ethanol, HCl (gas) | Reflux, 3 h | 87-90 | 142-143 | [3] |

| Thionyl Chloride Method | Glycine, Ethanol, SOCl₂ | -10°C to Reflux, 2 h | 90.4 | N/A | [4] |

| Acid-catalyzed Esterification | Glycine, Anhydrous Ethanol, HCl | No heating | >94 | N/A | [5] |

Table 2: Reactivity of N-Protected Glycine Derivatives

This table presents data on the use of N-alkoxycarbonyl-protected glycine derivatives in subsequent reactions, such as peptide coupling.

| Reaction | N-Protected Glycine Derivative | Reagents | Conditions | Yield (%) | Reference |

| Amidation | Ethyl Glycinate | 2-Amino-6-methylpyridine, Ethanol | Reflux, 4 h | 89.0 | [2] |

| Dipeptide Synthesis | N-Cbz-Glycine | (General) | Solution Phase Peptide Synthesis | N/A | [6] |

| Amide Coupling | Acyl-L-amino acids | EEDQ, Aniline | Toluene, RT | Good | [7] |

Note: N-Cbz (Benzyloxycarbonyl) is a closely related protecting group to ethoxycarbonyl, and its reactivity patterns are highly analogous.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl Glycinate Hydrochloride via Fischer Esterification

This protocol is adapted from established literature for the synthesis of glycine ethyl ester hydrochloride.[2][3]

Materials:

-

Glycine (15.0 g, 0.2 mol)

-

Absolute Ethanol (200 mL)

-

Concentrated Hydrochloric Acid (7 mL) or dry HCl gas

-

Diethyl ether

-